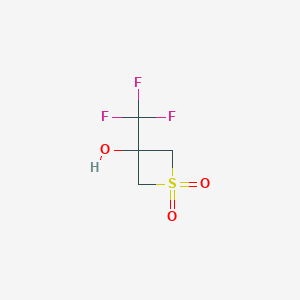

1,1-Dioxo-3-(trifluoromethyl)thietan-3-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1,1-Dioxo-3-(trifluoromethyl)thietan-3-ol” is a chemical compound that belongs to the class of sulfur-containing heterocycles . It is a derivative of thietane, a four-membered ring compound containing a sulfur atom . The introduction of a trifluoromethyl group into the molecule usually increases its lipophilicity, which can enhance the absorption of biologically active substances by the body and facilitate their migration through biomembranes .

Synthesis Analysis

The synthesis of “1,1-Dioxo-3-(trifluoromethyl)thietan-3-ol” involves the reaction of cyclic keto sulfides with trifluoromethyltrimethylsilane (Ruppert–Prakash reagent) to afford trifluoromethyl-substituted hydroxysulfides . These hydroxysulfides then form monotrifluoromethyl-substituted cyclic unsaturated sulfones via successive oxidation and dehydration reactions .Molecular Structure Analysis

The molecular structure of “1,1-Dioxo-3-(trifluoromethyl)thietan-3-ol” includes a four-membered ring containing a sulfur atom, a trifluoromethyl group, and a hydroxyl group . The double bond in the obtained compounds is active toward nucleophilic reagents such as amino compounds and 1,3-dipoles .Chemical Reactions Analysis

The chemical reactions involving “1,1-Dioxo-3-(trifluoromethyl)thietan-3-ol” are largely influenced by the presence of the trifluoromethyl group and the double bond in the compound. The double bond is active toward nucleophilic reagents such as amino compounds and 1,3-dipoles .Aplicaciones Científicas De Investigación

- Anticancer Compounds : Thietane-containing molecules have been investigated for their anticancer properties. By modifying the thietane backbone, scientists aim to enhance drug efficacy and reduce side effects .

- Carboxylic Acid Bioisosteres : The oxetane ring, structurally related to 1,1-dioxo-3-(trifluoromethyl)thietan-3-ol, serves as an isostere of the carbonyl moiety. Researchers explore its potential as a surrogate for carboxylic acid functional groups in drug design .

- Sulfur-Containing Compounds : Thietanes serve as versatile building blocks for synthesizing sulfur-containing acyclic and heterocyclic compounds. Researchers use them to construct complex molecular architectures .

- [2 + 2] Cycloadditions : Intramolecular photochemical reactions involving alkenes and thiocarbonyl compounds lead to thietane formation. These reactions provide a valuable route to spirothietanes and other derivatives .

- Bis(trifluoromethyl)-Containing Compounds : Formal [2 + 2] cycloadditions of hexafluorothioacetone and olefins yield bis(trifluoromethyl)-containing thietanes. These fluorinated compounds have unique properties and applications .

- Pesticide Development : Researchers explore the potential of thietane derivatives as novel pesticides. Their structural features may lead to effective pest control agents .

- Sweetener Synthesis : The compound’s trifluoromethyl group could be harnessed in the synthesis of novel sweeteners for the food industry .

Medicinal Chemistry and Drug Design

Bioisosteres and Drug Development

Organic Synthesis and Building Blocks

Photochemical Reactions

Fluorinated Thietanes

Pesticide and Flavor Industry

Direcciones Futuras

The future directions for the study and application of “1,1-Dioxo-3-(trifluoromethyl)thietan-3-ol” could involve further exploration of its synthesis methods, as well as its potential applications in medicinal chemistry and agrochemistry . Trifluoromethylated heterocycles containing a single trifluoromethyl group directly bonded to the ring belong to rapidly developing classes of organic compounds, the potential of which is especially evident in medicinal chemistry and agrochemistry .

Propiedades

IUPAC Name |

1,1-dioxo-3-(trifluoromethyl)thietan-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F3O3S/c5-4(6,7)3(8)1-11(9,10)2-3/h8H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQWPBKQGPAJRQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CS1(=O)=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1-Dioxo-3-(trifluoromethyl)thietan-3-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-Chlorophenyl)-2,5-dimethyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2775726.png)

![5-[1-(4-chloro-3,5-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2775733.png)

![2-(4-chlorophenyl)-N-(4-ethoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2775737.png)

![1-(1H-indol-3-yl)-2-[(E)-2-(2-nitrophenyl)ethenyl]sulfonyl-1H-isoquinoline](/img/structure/B2775739.png)

![6-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine](/img/structure/B2775740.png)

![2,3-difluoro-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pyridine-4-carboxamide](/img/structure/B2775746.png)

![4-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}-1,3-thiazol-2-amine](/img/structure/B2775747.png)